3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Overview
Description
“3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” consists of a benzofuran ring with a methyl group attached to the 3-position and a carboxylic acid group attached to the 5-position .Chemical Reactions Analysis
Benzofuran compounds, including “3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions . They can also undergo carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Physical And Chemical Properties Analysis
“3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a powder at room temperature . It has a molecular weight of 164.16 . The predicted density is 1.347±0.06 g/cm3 . The predicted boiling point is 340.5±31.0 °C , and the flash point is 144.317°C .Scientific Research Applications
Organic Synthesis and Building Blocks
3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid serves as a valuable building block in organic synthesis. Researchers have employed it in the protodeboronation of pinacol boronic esters, a crucial step in constructing complex molecules . This reaction has been applied in the formal total synthesis of various natural products and bioactive compounds.
Anticancer Activity
Substituted benzofurans have demonstrated significant anticancer potential. Compound 36, a derivative of 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, exhibits remarkable cell growth inhibitory effects. Notably, it shows inhibition rates against different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings highlight its promise as an anticancer agent.
Antibacterial Properties
Benzofurans, including derivatives of 3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, have been investigated for their antibacterial activity . Substituents at the 5- or 6-position of the benzofuran nucleus can enhance this property. Halogens, nitro groups, and hydroxyl groups have all displayed potent antibacterial effects .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Benzofuran compounds have attracted attention due to their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications in medicinal chemistry .
properties
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-4,6H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXMIBODMIVZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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